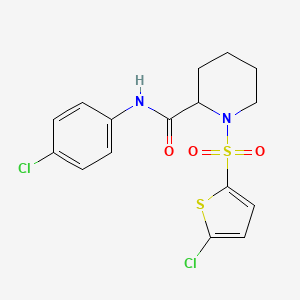

![molecular formula C12H10FNO3 B2816200 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid CAS No. 1706456-13-4](/img/structure/B2816200.png)

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-Fluorophenyl)propionic acid” is an organic compound with the molecular formula C9H9FO2 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound is white to cream or pale yellow in color .

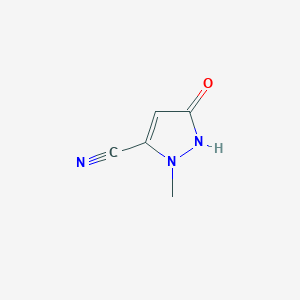

Molecular Structure Analysis

The molecular weight of “3-(3-Fluorophenyl)propionic acid” is 168.167 g/mol . The InChI Key is UBLMRADOKLXLCD-UHFFFAOYSA-N . The compound’s structure can be represented by the SMILES string: C1=CC(=CC(=C1)F)CCC(=O)O .

Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)propionic acid” has a melting point range of 43°C to 47°C . It has a boiling point of 125°C at 10 mmHg . The compound is solid at 20°C .

Scientific Research Applications

Anaerobic Transformation and Mechanism Elucidation

The anaerobic transformation of phenol derivatives, including those structurally related to 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid, into benzoate via para-carboxylation has been studied. This process involves the use of fluorinated analogues to investigate the mechanism of transformation, providing insights into environmental biodegradation processes and potential bioremediation applications (Genthner, Townsend, & Chapman, 1989).

Antitumor Activity and Chemical Synthesis

Research on isoxazolyl- and isothiazolylcarbamides, derived from similar isoxazole compounds, has demonstrated significant antitumor activities. These compounds were synthesized through a series of cascade transformations, highlighting the potential of this compound and its analogues in developing new anticancer agents (Potkin et al., 2014).

Structural Analysis and Crystallography

Studies on derivatives structurally related to this compound, such as pyrazole compounds, have been conducted to understand their crystal structures. This research aids in the development of new materials with potential applications in drug design and materials science (Loh et al., 2013).

Vibrational Spectroscopy and Molecular Analysis

The vibrational spectra of compounds related to this compound have been studied using density functional theory and ab initio Hartree-Fock methods. These studies provide detailed insights into the electronic and structural properties of these compounds, which are crucial for their application in pharmaceuticals and materials science (Song et al., 2007).

Renewable Building Blocks and Materials Science

Research has explored the use of phenolic compounds as renewable building blocks for the synthesis of advanced materials. This includes the development of polybenzoxazine precursors from naturally occurring phenolic compounds, demonstrating the potential of using this compound analogues in the creation of new, sustainable materials with wide-ranging applications (Trejo-Machin et al., 2017).

Safety and Hazards

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “3-(3-Fluorophenyl)propionic acid”. It could be interesting to explore its potential uses in various fields, such as pharmaceuticals, given the unique properties of fluorinated compounds .

Mechanism of Action

Target of Action

The primary targets of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid are currently unknown. This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Mode of Action

It’s known that phenylpropanoic acids often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Its physical and chemical properties such as density (1222g/cm3), melting point (43-47ºC), boiling point (125ºC), and vapor pressure (000334mmHg at 25°C) suggest that it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound should be stored in a sealed container, placed in a ventilated, dry place, and kept away from other oxidizing agents for optimal stability . Additionally, it’s known that this substance may be harmful to the environment, and special attention should be given to water bodies .

properties

IUPAC Name |

3-[3-(3-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c13-10-3-1-2-8(6-10)12-9(7-17-14-12)4-5-11(15)16/h1-3,6-7H,4-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCFJEYKTCJXBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC=C2CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2816117.png)

![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)

![Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole](/img/structure/B2816127.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)

![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)

![2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2816136.png)